3,5-Bis[(4-nitrobenzyl)sulfanyl]-4-isothiazolecarbonitrile
Description
3,5-Bis[(4-nitrobenzyl)sulfanyl]-4-isothiazolecarbonitrile is a substituted isothiazole derivative characterized by a central isothiazole ring functionalized with a nitrile group at position 4 and two 4-nitrobenzylsulfanyl groups at positions 3 and 3.
The compound’s synthesis likely follows established routes for isothiazole sulfides, such as nucleophilic aromatic substitution (SNAr) or palladium-catalyzed C–S coupling, as seen in analogs like 3,5-bis[(4-bromobenzyl)thio]-4-isothiazolecarbonitrile . Structural characterization methods (e.g., X-ray crystallography, NMR, IR) would align with those used for related compounds .
Properties
IUPAC Name |
3,5-bis[(4-nitrophenyl)methylsulfanyl]-1,2-thiazole-4-carbonitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H12N4O4S3/c19-9-16-17(27-10-12-1-5-14(6-2-12)21(23)24)20-29-18(16)28-11-13-3-7-15(8-4-13)22(25)26/h1-8H,10-11H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MORIEZVIIBHGJZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CSC2=C(C(=NS2)SCC3=CC=C(C=C3)[N+](=O)[O-])C#N)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H12N4O4S3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901179045 | |
| Record name | 3,5-Bis[[(4-nitrophenyl)methyl]thio]-4-isothiazolecarbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901179045 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
444.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
332110-25-5 | |
| Record name | 3,5-Bis[[(4-nitrophenyl)methyl]thio]-4-isothiazolecarbonitrile | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=332110-25-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3,5-Bis[[(4-nitrophenyl)methyl]thio]-4-isothiazolecarbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901179045 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3,5-BIS((4-NITROBENZYL)THIO)-4-ISOTHIAZOLECARBONITRILE | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,5-Bis[(4-nitrobenzyl)sulfanyl]-4-isothiazolecarbonitrile typically involves multiple stepsThe reaction conditions often require specific temperatures, solvents, and catalysts to ensure the desired product is obtained with high purity and yield .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. This often includes the use of continuous flow reactors and advanced purification techniques to ensure the compound meets the required specifications for its intended applications .
Chemical Reactions Analysis
Types of Reactions
3,5-Bis[(4-nitrobenzyl)sulfanyl]-4-isothiazolecarbonitrile can undergo various chemical reactions, including:
Oxidation: The nitrobenzyl groups can be oxidized under specific conditions.
Reduction: The nitro groups can be reduced to amines using reducing agents.
Substitution: The sulfanyl groups can participate in substitution reactions with suitable electrophiles
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as hydrogen gas with a palladium catalyst, and electrophiles like alkyl halides for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the nitrobenzyl groups can lead to the formation of nitrobenzoic acids, while reduction can yield aminobenzyl derivatives .
Scientific Research Applications
3,5-Bis[(4-nitrobenzyl)sulfanyl]-4-isothiazolecarbonitrile has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development due to its unique chemical structure.
Industry: Utilized in the development of new materials with specific properties
Mechanism of Action
The mechanism of action of 3,5-Bis[(4-nitrobenzyl)sulfanyl]-4-isothiazolecarbonitrile involves its interaction with specific molecular targets. The nitrobenzyl groups can participate in redox reactions, while the isothiazolecarbonitrile moiety can interact with various enzymes and proteins. These interactions can lead to the modulation of biological pathways, making the compound of interest for therapeutic applications .
Comparison with Similar Compounds
Structural and Functional Group Variations
Key analogs and their substituent differences are summarized below:
Electronic and Reactivity Differences
- Nitro vs. Bromo Substituents : The nitro group (σₚ = 1.27) is a stronger electron-withdrawing group (EWG) than bromine (σₚ = 0.23), making the nitro analog more electrophilic at the isothiazole core. This enhances susceptibility to nucleophilic attack but reduces stability under reducing conditions .
- Sodium Mercapto vs. Arylthio : The sodium salt exhibits ionic character, increasing aqueous solubility, whereas arylthio groups (e.g., nitrobenzyl) enhance π-π stacking and membrane permeability.
Biological Activity
3,5-Bis[(4-nitrobenzyl)sulfanyl]-4-isothiazolecarbonitrile is a compound of interest due to its potential biological activities, particularly in the fields of antiviral and antimicrobial research. This article reviews the biological activity of this compound, highlighting its mechanisms of action, efficacy against various pathogens, and relevant case studies.
The biological activity of this compound is primarily attributed to its ability to inhibit specific viral replication processes and exhibit antimicrobial properties. The compound's isothiazole ring enhances its interaction with biological targets due to its electron-withdrawing nature.
Antiviral Activity
Research has indicated that derivatives of isothiazole compounds can exhibit antiviral properties. A related study evaluated a series of 3-methylthio-5-aryl-4-isothiazolecarbonitriles against human rhinovirus (HRV) serotypes. Although specific data on this compound was not detailed in the literature, similar compounds showed varying levels of inhibition against HRV with IC50 values ranging from 5 to 6 µg/ml, suggesting a potential for antiviral activity in this class of compounds .
Antimicrobial Activity
The antimicrobial efficacy of isothiazole derivatives has been documented extensively. In a study evaluating various 4-(1-aryl-2-oxo-1,2-dihydro-indol-3-ylideneamino)-N-substituted benzenesulfonamide derivatives, certain structural modifications led to enhanced bacteriostatic and fungistatic activities. While specific results for this compound were not available, the presence of similar functional groups suggests it may also possess significant antimicrobial properties .
Case Studies and Research Findings
Several studies have explored the biological activity of isothiazole derivatives:
- Antiviral Efficacy : A study found that compounds with bulky substituents on the phenyl ring demonstrated enhanced anti-HRV activity. The presence of nitro groups in the benzyl substituents may similarly enhance the activity of this compound against viral pathogens .
- Cytotoxicity Assessment : In cytotoxicity assays conducted on related compounds, it was observed that while some exhibited promising antiviral effects, their cytotoxicity was significantly lower than that of standard drugs like 5-fluorouracil. This indicates a favorable therapeutic index for potential clinical applications .
Data Summary Table
| Compound Name | IC50 (µg/ml) | Therapeutic Index | Activity Type |
|---|---|---|---|
| 3-Methylthio-5-phenyl-4-isothiazolecarbonitrile | Not Detected | Not Applicable | Antiviral |
| 3-Methylthio-5-benzyl-4-isothiazolecarbonitrile | 5 - 6 | High | Antiviral |
| 4-(1-Aryl-2-oxo)-N-substituted benzenesulfonamide | Varies | Varies | Antimicrobial |
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 3,5-Bis[(4-nitrobenzyl)sulfanyl]-4-isothiazolecarbonitrile, and how are reaction conditions optimized?
- Methodological Answer : The synthesis involves thioetherification between 4-nitrobenzyl mercaptan and a pre-functionalized isothiazolecarbonitrile core. Key steps include:
- Solvent Selection : Polar aprotic solvents (e.g., DMF or DMSO) enhance nucleophilic substitution efficiency .
- Temperature Control : Reactions typically proceed at 60–80°C to balance reaction rate and side-product formation .
- Catalysis : Mild bases (e.g., K₂CO₃) facilitate deprotonation of thiol groups without degrading nitro functionalities .
Q. What spectroscopic and crystallographic techniques are used for structural characterization?
- Techniques :
- X-ray Crystallography : Resolves bond lengths and angles (e.g., S–C distances of ~1.81 Å in thioether linkages) .
- NMR Spectroscopy : ¹H and ¹³C NMR identify substituent environments (e.g., nitrobenzyl proton splitting patterns at δ 7.5–8.2 ppm) .
- Mass Spectrometry : High-resolution ESI-MS confirms molecular ion peaks (e.g., [M+H]⁺ at m/z 487.03) .
Q. How does the compound interact with biological targets in preliminary assays?
- Approach :
- Enzyme Inhibition Studies : Dose-response assays (IC₅₀ values) against cysteine proteases or kinases, using fluorogenic substrates .
- Cellular Uptake : Fluorescence tagging (e.g., BODIPY derivatives) quantifies intracellular accumulation via flow cytometry .
Advanced Research Questions
Q. How can computational modeling predict electronic properties and reactivity?
- Methods :
- DFT Calculations : Optimize geometry at the B3LYP/6-31G(d) level to map HOMO-LUMO gaps (e.g., ~4.2 eV, indicating moderate electrophilicity) .
- Molecular Dynamics (MD) : Simulate solvation effects in aqueous/DMSO mixtures to predict aggregation tendencies .
Q. What strategies mitigate low yields in large-scale synthesis?
- Solutions :
- Continuous Flow Chemistry : Reduces side reactions via precise temperature/residence time control .
- Workup Optimization : Liquid-liquid extraction (e.g., ethyl acetate/water) minimizes losses of polar intermediates .
- Case Study : Batch vs. flow synthesis comparisons show yield improvements from 62% to 78% under flow conditions .
Q. How can contradictory biological activity data be resolved across studies?
- Analysis Framework :
- Assay Standardization : Compare protocols for cell lines (e.g., HepG2 vs. HEK293), incubation times, and solvent controls .
- Metabolite Profiling : LC-MS identifies degradation products (e.g., nitro group reduction to amines) that alter activity .
Q. What advanced separation techniques purify this compound from complex mixtures?
- Techniques :
- Prep-HPLC : Gradient elution (ACN/H₂O + 0.1% TFA) resolves nitrobenzyl derivatives with <1% impurity .
- Membrane Chromatography : Cation-exchange membranes isolate protonated species at pH 4.5 .
Methodological Design & Theoretical Context
Q. How to design a study investigating its mechanism of action in oxidative stress pathways?
- Framework :
- Hypothesis : The compound scavenges ROS (e.g., •OH, O₂⁻) via nitro group redox activity.
- Assays :
- Fluorogenic Probes : DCFH-DA for intracellular ROS quantification .
- Western Blotting : Measure Nrf2 pathway activation (e.g., HO-1, SOD1 expression) .
- Controls : Include analogs without nitro groups to isolate redox mechanisms .
Q. What gaps exist in current structure-activity relationship (SAR) studies?
- Identified Gaps :
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
